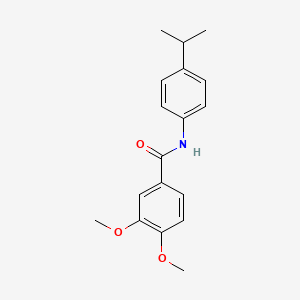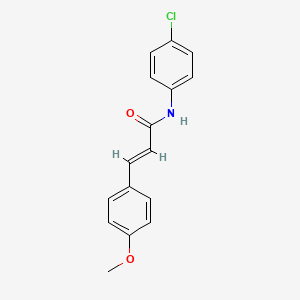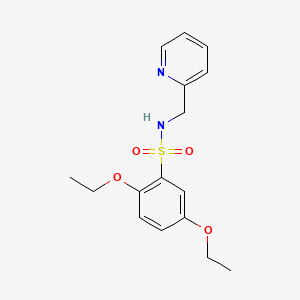
2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it a valuable tool for researchers in the field of chemistry and biochemistry.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate is not fully understood, but it is believed to act as an inhibitor of certain enzymes in the body. This inhibition can lead to a range of biochemical and physiological effects, which can be used for various applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate are diverse and depend on the specific application. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have antitumor activity, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate in lab experiments include its high yield, purity, and unique properties. This compound is also relatively easy to synthesize and purify, making it a valuable tool for researchers. However, one limitation of using this compound is that it can be expensive to synthesize, which may limit its use in some labs.
Future Directions
There are many potential future directions for research involving 2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate. One area of research could focus on the synthesis of new compounds using this compound as a building block. Another area of research could focus on the development of new drugs based on the unique properties of this compound. Additionally, research could be conducted to further understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate is a valuable tool for scientific research due to its unique properties and potential applications. This compound has been used in various fields, including chemistry, biochemistry, and pharmacology, and has shown promise in the development of new drugs and bioactive molecules. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of 2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate involves the reaction of 3,4-dimethylphenylacetic acid with bromine and furoic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the desired product is obtained. The yield of the synthesis process is typically high, and the compound can be purified using standard laboratory techniques.
Scientific Research Applications
2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate has been used in scientific research for various applications. One of the main areas of research involves the use of this compound as a building block for the synthesis of other compounds. The unique properties of this compound make it an ideal starting material for the synthesis of new drugs and other bioactive molecules.
properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-9-3-4-11(7-10(9)2)12(17)8-19-15(18)13-5-6-14(16)20-13/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPZFNSQFYWHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(O2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-2-oxoethyl 5-bromofuran-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)




![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)




![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)